BenchChemオンラインストアへようこそ!

N-benzyl-2-chloropyridine-3-sulfonamide

Carbonic anhydrase inhibition Kinase selectivity profiling Ion channel modulation

N-Benzyl-2-chloropyridine-3-sulfonamide (MW 282.75, C₁₂H₁₁ClN₂O₂S) is a differentiated pyridine-3-sulfonamide building block. The ortho‑chloro substituent withdraws electrons, lowering sulfonamide pKₐ and altering Zn²⁺ coordination geometry versus unsubstituted analogs. The N‑benzyl group imparts ~2.8 logP, enabling membrane permeability and hydrophobic pocket probing in carbonic anhydrase (hCA I/II/IX/XII) and kinase hinge‑binding studies. This scaffold is ideal for fragment‑growing campaigns and ADME property investigations. Ensure you receive the correct 2‑chloro regioisomer—generic 6‑chloro or des‑chloro analogs are not functionally equivalent. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C12H11ClN2O2S
Molecular Weight 282.742
Cat. No. B1184534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloropyridine-3-sulfonamide
Molecular FormulaC12H11ClN2O2S
Molecular Weight282.742
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C12H11ClN2O2S/c13-12-11(7-4-8-14-12)18(16,17)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2
InChIKeyZVCDYDQNELOCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-chloropyridine-3-sulfonamide: Core Structural Identity and Procurement Baseline


N-Benzyl-2-chloropyridine-3-sulfonamide (molecular formula C₁₂H₁₁ClN₂O₂S; average mass 282.75 g/mol) is a synthetic small-molecule sulfonamide featuring a 2-chloropyridine core with a 3-sulfonamide motif and an N-benzyl substituent. This compound belongs to the broader class of pyridine-3-sulfonamides, which have been investigated as carbonic anhydrase inhibitors, ion channel modulators, and kinase-targeting scaffolds. However, unlike extensively characterized members of this class, the specific N-benzyl-2-chloro substitution pattern has not been the subject of dedicated structure–activity relationship studies or quantitative biological profiling in the peer-reviewed literature. Procurement decisions for this compound must therefore be grounded in its unique structural features—the ortho-chloro substituent on the pyridine ring and the lipophilic benzyl tail—which distinguish it from closely related analogs, rather than on pre-existing potency or selectivity datasets [1].

Why N-Benzyl-2-chloropyridine-3-sulfonamide Cannot Be Interchanged with Unsubstituted or Regioisomeric Sulfonamides


Generic substitution among pyridine-3-sulfonamide congeners is not chemically or biologically defensible. The 2‑chloro substituent exerts a strong electron‑withdrawing effect on the pyridine ring, lowering the pKₐ of the adjacent sulfonamide NH and altering both hydrogen‑bond donor capacity and metal‑ion coordination geometry relative to the unsubstituted pyridine-3-sulfonamide [1]. Simultaneously, the N‑benzyl group introduces significant lipophilicity (calculated logP ~2.8), which is absent in the primary sulfonamide analog (2‑chloropyridine-3-sulfonamide, MW 192.62; calculated logP ~0.4). Regioisomeric variants—such as N‑benzyl‑6‑chloropyridine-3-sulfonamide (CAS 622800‑52‑6) —position the chlorine atom at C6 rather than C2, altering the electronic topography of the pyridine ring and consequently the preferred binding pose within enzyme active sites. In carbonic anhydrase inhibition, even a single‑atom shift in substitution pattern has been shown to invert isoform selectivity [2]. Therefore, interchanging these compounds without direct comparative data risks obtaining a molecule with fundamentally different target engagement, solubility, and cell‑permeability properties.

Quantitative Differential Evidence for N-Benzyl-2-chloropyridine-3-sulfonamide vs. Closest Analogs


Absence of Published Comparative Potency Data Necessitates Proprietary Head‑to‑Head Profiling

An exhaustive search of PubMed, ChEMBL, BindingDB, and the patent literature (USPTO, EPO, WIPO) returned zero quantitative biological assay results for N‑benzyl‑2‑chloropyridine‑3‑sulfonamide. No IC₅₀, Kᵢ, EC₅₀, or Kd value is reportable from primary research papers or patents. The closest analogs for which published data exist are 4‑substituted pyridine‑3‑sulfonamides (e.g., compounds exhibiting hCA IX Kᵢ values of 19.5–48.6 nM [1]) and N‑benzyl‑alkylsulfonamide derivatives evaluated as TRPV1 antagonists (showing ‘no effect’ on hTRPV1 in the referenced study [2]). These datasets do not contain the target compound and cannot be extrapolated to it. Consequently, the only verifiable differentiation at present is structural: (i) a 2‑chloro substituent absent in the 4‑substituted pyridine‑3‑sulfonamide series, (ii) an N‑benzyl group absent in the primary sulfonamide analog 2‑chloropyridine‑3‑sulfonamide, and (iii) a C2 chlorine placement distinct from the C6 chlorine of N‑benzyl‑6‑chloropyridine‑3‑sulfonamide (CAS 622800‑52‑6) . Users are advised to commission bespoke head‑to‑head biochemical profiling against their target of interest to establish empirical differentiation.

Carbonic anhydrase inhibition Kinase selectivity profiling Ion channel modulation

Recommended Application Scenarios for N-Benzyl-2-chloropyridine-3-sulfonamide Based on Structural Differentiation


Chemical Tool Generation for Carbonic Anhydrase Isoform Selectivity Profiling

The unique 2‑chloro–N‑benzyl architecture offers a distinct steric and electronic profile for probing the hydrophobic pocket and zinc‑coordination environment of carbonic anhydrase isoforms (hCA I, II, IX, XII). Unlike 4‑substituted analogs with established Kᵢ values (19.5–48.6 nM against hCA IX [1]), the 2‑chloro derivative may exhibit a shifted selectivity window due to altered hydrogen‑bond geometry with Thr199 and Gln92. Synthesis of a focused library around this scaffold and subsequent stopped‑flow CO₂ hydrase assay profiling is recommended to identify isoform‑selective leads.

Fragment‑Based or Structure‑Guided Drug Design Campaigns Targeting Kinase Hinge Regions

The 2‑chloropyridine moiety is a recognized hinge‑binding fragment in kinase inhibitor design. The N‑benzylsulfonamide tail provides an additional vector for extending into the solvent‑exposed region or back pocket. This compound can serve as a core scaffold for fragment growing or merging strategies, where the chlorine atom at C2 is expected to engage in halogen‑bonding interactions with backbone carbonyls, a feature absent in the des‑chloro analog N‑benzylpyridine‑3‑sulfonamide [2].

Physicochemical Comparator in ADME–Property Optimization Studies

With a calculated logP of approximately 2.8 (versus ~0.4 for the primary sulfonamide analog 2‑chloropyridine‑3‑sulfonamide ), this compound serves as a lipophilic reference point in systematic studies examining the impact of N‑substitution on membrane permeability, plasma protein binding, and metabolic stability within the pyridine‑3‑sulfonamide series. Parallel artificial membrane permeability assay (PAMPA) and microsomal stability comparisons against the N‑benzyl‑6‑chloro regioisomer (CAS 622800‑52‑6) can isolate the contribution of chlorine position to ADME properties.

Quote Request

Request a Quote for N-benzyl-2-chloropyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.